molecular formula C8H11NO2 B12870980 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole

Cat. No.: B12870980
M. Wt: 153.18 g/mol
InChI Key: BJIGMGNDVZNSHS-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole is unique due to its combination of a pyrrole ring and a 1,3-dioxolane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-methylpyrrole

InChI

InChI=1S/C8H11NO2/c1-9-4-2-3-7(9)8-10-5-6-11-8/h2-4,8H,5-6H2,1H3

InChI Key

BJIGMGNDVZNSHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2OCCO2

Origin of Product

United States

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